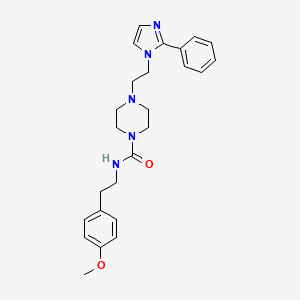

N-(4-methoxyphenethyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methoxyphenethyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C25H31N5O2 and its molecular weight is 433.556. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-methoxyphenethyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, interaction studies, and case studies highlighting its pharmacological properties.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methoxy group and an imidazole moiety, contributing to its diverse biological interactions. Its molecular formula is C₂₃H₃₃N₃O₂, with a molecular weight of approximately 433.5 g/mol. The intricate structure suggests potential interactions with various biological targets, which may lead to significant therapeutic effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic pathway includes:

- Formation of the Imidazole Ring : Reaction of commercially available imidazole derivatives with substituted phenethyl compounds.

- Piperazine Formation : N-alkylation of piperazine with the imidazole derivative.

- Carboxamide Formation : Acylation reactions to introduce the carboxamide functional group.

Each step requires precise control over reaction conditions to maximize yield and purity.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, studies on imidazole derivatives have shown promising antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 4f | HeLa | 3.24 | Induces apoptosis via mitochondrial pathways |

| 4f | A549 | 10.96 | Stronger inhibition compared to positive controls |

| 4f | SGC-7901 | 2.96 | Approximately five-fold stronger than MTX |

The compound has been shown to selectively induce apoptosis in cancer cells while sparing normal cells, indicating its potential as a targeted anticancer agent .

The mechanism by which this compound exerts its biological effects is believed to involve modulation of apoptotic pathways. Specifically, it has been observed to:

- Increase the expression of pro-apoptotic proteins such as Bax.

- Decrease levels of anti-apoptotic proteins like Bcl-2.

This modulation leads to enhanced apoptosis in cancer cells, making it a candidate for further development as an anticancer therapeutic .

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological profile. Techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) are employed to study binding affinities and interaction dynamics with various receptors and enzymes.

Potential Targets

Preliminary studies suggest that this compound may interact with:

- Fatty Acid Amide Hydrolase (FAAH) : Inhibition of FAAH can lead to increased levels of endocannabinoids, which are involved in pain modulation and inflammation .

These interactions highlight the compound's potential utility in treating pain-related disorders and inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the therapeutic potential of this compound:

- Antitumor Activity : A study demonstrated that related imidazole derivatives exhibited significant antiproliferative activity against multiple cancer cell lines, suggesting a broader applicability for compounds with similar structures .

- Pain Management : Research on FAAH inhibitors indicates that compounds targeting this enzyme can effectively alleviate neuropathic pain, supporting the exploration of this compound in pain management therapies .

属性

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O2/c1-32-23-9-7-21(8-10-23)11-12-27-25(31)30-19-16-28(17-20-30)15-18-29-14-13-26-24(29)22-5-3-2-4-6-22/h2-10,13-14H,11-12,15-20H2,1H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODXOJDARNIMAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。